molecular formula C17H22N2O5 B2799740 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide CAS No. 899734-21-5

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide

Cat. No.: B2799740
CAS No.: 899734-21-5
M. Wt: 334.372
InChI Key: UNTGPJIHDBXASH-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide is a high-purity chemical compound supplied for research and development purposes. This molecule features a 1,4-dioxaspiro[4.4]nonane group, a spirocyclic ketal that can impart conformational rigidity and influence the compound's physicochemical properties, linked via an oxalamide bridge to a 4-methoxyphenyl group. The oxalamide functional group is a common pharmacophore in medicinal chemistry, often contributing to key molecular interactions. Compounds within this structural class, characterized by the spiroacetal and oxalamide motifs, are investigated in various scientific fields. Recent patent literature indicates that similar biaryl and aryl-alkyl derivatives are explored for their potential therapeutic uses, including in the field of oncology, where some are studied as inhibitors of DNA repair pathways such as polymerase theta (POLθ) . The presence of the 4-methoxyphenyl substituent suggests potential for exploration in structure-activity relationship (SAR) studies aimed at optimizing interactions with biological targets. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-22-13-6-4-12(5-7-13)19-16(21)15(20)18-10-14-11-23-17(24-14)8-2-3-9-17/h4-7,14H,2-3,8-11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTGPJIHDBXASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 1,4-dioxaspiro[4.4]nonane-2-methanol with 4-methoxyphenyl isocyanate under controlled conditions to form the desired oxalamide compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations

Compound Name Key Structural Features Molecular Formula (if available) Reference
N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide Spirocyclic 1,4-dioxaspiro[4.4]nonane at N1; 4-methoxyphenyl at N2 Not explicitly provided
N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide (28) 3-Chloro-4-fluorophenyl at N1; 4-methoxyphenethyl at N2 C17H15ClFNO4
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl at N1; 2-methoxyphenyl at N2 C18H20N2O4
N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)oxalamide (14) Thiazole ring with hydroxymethyl and methyl groups; 4-chlorophenyl at N1 C14H14ClN3O3S
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl at N1; 2-(pyridin-2-yl)ethyl at N2 C19H21N3O4

Key Observations :

  • The target compound’s spirocyclic dioxolane group distinguishes it from analogs with simpler aromatic or aliphatic substituents (e.g., 28 , 17 ) .
  • Flavor-enhancing oxalamides like S336 prioritize methoxy and pyridyl groups for taste receptor interaction, differing from the target compound’s spirocyclic focus .

Key Observations :

  • Lower yields (e.g., 35% for 17 ) reflect challenges in purifying dimeric byproducts common in oxalamide synthesis .
  • The spirocyclic precursor in the target compound may require specialized catalysts or conditions, as seen in dioxaspiro syntheses (, [18]) .

Key Observations :

  • Chloro/fluoro-substituted analogs (e.g., 28 ) show potent enzyme inhibition but require metabolic activation .
  • The target compound’s 1,4-dioxaspiro[4.4]nonane group may reduce metabolic liability compared to ethyl or thiazole-linked analogs .

Biological Activity

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide is a synthetic compound with a complex spirocyclic structure and oxalamide functional groups. Its unique molecular architecture suggests potential biological activities that warrant investigation in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3O4C_{17}H_{21}N_{3}O_{4} with a molecular weight of approximately 333.37 g/mol. The compound features a spirocyclic core that enhances its stability and reactivity, making it suitable for various biological interactions.

Research indicates that compounds with similar structural motifs can modulate biological pathways through:

  • Enzyme inhibition : The oxalamide group may interact with active sites of enzymes, inhibiting their function.
  • Receptor binding : The spirocyclic structure allows for unique conformational fits within receptor sites, potentially influencing signaling pathways.

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activity, including:

  • Antimicrobial effects : Similar compounds have shown efficacy against various bacterial strains.
  • Anticancer properties : Some derivatives have been reported to induce apoptosis in cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological implications of oxalamide derivatives:

  • Antimicrobial Activity : A study demonstrated that oxalamide derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
  • Cytotoxicity Against Cancer Cells : Research published in the Journal of Medicinal Chemistry indicated that related compounds exhibited cytotoxic effects on human cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Investigations into similar spirocyclic compounds revealed neuroprotective properties in models of neurodegenerative diseases, indicating a potential therapeutic role for this compound.

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison to other oxalamide derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundModerateHighPotential
N1-(1,3-dioxoisoindolin-2-yl)acetamideHighModerateLow
N1-(5-methylisoxazol-3-yl)oxalamideLowHighModerate

Q & A

Basic Research Questions

Q. What are the key synthetic strategies and reaction optimizations for N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including spirocyclic core formation (via cyclization of diols with ketones) and subsequent amide coupling. Critical optimization parameters include:

  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for polarity-dependent steps .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side products during amide bond formation .
  • Catalysts : Use of coupling agents like HATU or EDCI for efficient oxalamide linkage .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : A combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify spirocyclic protons (δ 1.5–2.5 ppm) and methoxyphenyl aromatic protons (δ 6.7–7.3 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated [M+H]+^+: 363.15, observed: 363.14) .
  • Infrared spectroscopy (IR) : Peaks at 1670–1680 cm1^{-1} for carbonyl groups in oxalamide .

Q. How do functional groups (e.g., spirocyclic core, methoxyphenyl) influence physicochemical properties?

  • Methodological Answer :

  • Spirocyclic core : Enhances rigidity, improving binding specificity to biological targets .
  • Methoxyphenyl group : Increases lipophilicity (logP ~2.8) and may enhance membrane permeability .
  • Oxalamide moiety : Participates in hydrogen bonding with target proteins (e.g., kinases) .

Advanced Research Questions

Q. What strategies are used to investigate the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Biochemical assays : Competitive binding assays (e.g., fluorescence polarization) to measure IC50_{50} values against kinases or GPCRs .
  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., binding energy < -8 kcal/mol suggests strong affinity) .
  • CRISPR/Cas9 knockout models : Validate target engagement by observing reduced activity in knockout cell lines .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Cross-laboratory standardization : Use identical assay conditions (e.g., 10% FBS in DMEM, pH 7.4) .

  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., 4-methoxy vs. 4-fluoro substituents) to identify critical functional groups (Table 1) .

  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

    Table 1 : Bioactivity of Structural Analogs

    CompoundSubstituentIC50_{50} (nM)Target
    Target compound 4-methoxy120 ± 15Kinase X
    Analog 14-fluoro450 ± 30Kinase X
    Analog 24-chloro890 ± 45Kinase X

Q. What methodologies assess the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), or oxidative (3% H2_2O2_2) conditions; monitor degradation via HPLC .
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperature (>180°C indicates robustness) .
  • Light sensitivity : Store under UV light (254 nm) for 48 hours; quantify photodegradation products .

Q. How can computational models predict interactions with novel biological targets?

  • Methodological Answer :

  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in the oxalamide) using tools like Schrödinger .
  • Molecular dynamics simulations : Simulate binding to lipid bilayers to predict membrane permeability (e.g., >80% absorption in Caco-2 models) .

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